Loratadine Impurity

HPLC method validation Impurity profiling Pharmaceutical analysis

Loratadine Impurity standards are pharmacopoeial reference materials (e.g., EP, USP, BP) used in analytical quality control for the identification, quantification, and control of related substances in loratadine active pharmaceutical ingredient (API) and drug products. These impurities, often designated by letters (e.g., Impurity A, B, C, etc.), are typically synthetic process-related impurities or degradation products that must be controlled to ensure drug purity and safety.

Molecular Formula C22H21ClN2O2
Molecular Weight 380.9 g/mol
Cat. No. B15353490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoratadine Impurity
Molecular FormulaC22H21ClN2O2
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)C=C1
InChIInChI=1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11-12,14H,2,5-6,10,13H2,1H3/b20-15+
InChIKeyGCIJBZHHGMJGRQ-HMMYKYKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Loratadine Impurity Standards: Pharmacopoeial Reference Materials for Analytical Quality Control


Loratadine Impurity standards are pharmacopoeial reference materials (e.g., EP, USP, BP) used in analytical quality control for the identification, quantification, and control of related substances in loratadine active pharmaceutical ingredient (API) and drug products. These impurities, often designated by letters (e.g., Impurity A, B, C, etc.), are typically synthetic process-related impurities or degradation products that must be controlled to ensure drug purity and safety [1]. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for loratadine specify limits for individual impurities, generally requiring that any single impurity not exceed 0.1% [2], and that total impurities remain below specified thresholds. These standards are critical for method development, validation, and routine quality control testing in pharmaceutical manufacturing and regulatory compliance .

Why Generic Loratadine Impurity Standards Are Not Interchangeable: Analytical Selectivity and Regulatory Compliance Risks


Generic substitution of loratadine impurity reference standards is not feasible due to significant variations in impurity profiles between different synthetic routes and manufacturers. Loratadine can contain up to nine known pharmacopoeial impurities (e.g., Impurity A-I) [1], each with distinct chemical structures, retention times, and relative response factors (RRF) [2]. Using an incorrect or unqualified impurity standard can lead to misidentification, inaccurate quantification, and failure to meet regulatory specifications for individual impurity limits (e.g., ≤0.1%) [3]. Furthermore, analytical methods validated with specific impurity standards may not provide adequate resolution or accuracy when alternative standards are substituted, potentially compromising drug safety and regulatory compliance. Therefore, the selection of the correct, fully characterized impurity reference standard is critical for reliable analytical testing and successful regulatory submissions.

Loratadine Impurity Reference Standards: Comparative Performance and Differentiation Evidence


Comparative Chromatographic Resolution of Loratadine Impurity E vs. Impurity A

The Indian Pharmacopoeia specifies a minimum resolution of 1.5 between the peaks due to Impurity E and loratadine to ensure accurate quantification [1]. In contrast, Impurity A exhibits a significantly lower relative retention time (RRT) of 0.50 compared to loratadine, indicating distinct chromatographic behavior that necessitates specific method optimization [2].

HPLC method validation Impurity profiling Pharmaceutical analysis

Quantitative Limit of Quantitation (LOQ) for Loratadine Impurity H in API

The Indian Pharmacopoeia monograph for loratadine API specifies a limit of 0.1% for Impurity H (ethyl 4-oxopiperidine-1-carboxylate) [1]. A validated GC method achieves the required sensitivity, with a signal-to-noise ratio of ≥10 for the Impurity H peak at the specification limit, and a resolution of ≥2.0 between Impurity H and the internal standard (isoamyl benzoate) [2].

GC method validation Impurity quantification Residual solvent analysis

Linear Range and Recovery of Loratadine Impurities B, C, D, E in a Validated RP-LC Method

A validated RP-LC method demonstrated linearity for Impurities B, C, D, and E from their respective LOQ values (0.044, 0.088, 0.084, and 0.072 µg/mL) up to 1.2 µg/mL, with recoveries ranging from 85% to 115% [1]. This performance meets ICH guidelines and allows for accurate quantification of these impurities at levels below the 0.1% specification limit.

RP-LC method validation Impurity quantification Stability indicating

Simultaneous Determination of Nine Loratadine Impurities (A-I) with High Sensitivity and Specificity

An HPLC method validated for simultaneous determination of nine related substances (impurities A-I) in loratadine achieved excellent linearity (r ≥ 0.9999) and sensitivity, with LOQs ranging from 0.078 to 0.302 µg/mL across the impurities [1]. Recoveries for all nine impurities were between 97.3% and 102.1%, demonstrating high accuracy and specificity for distinguishing loratadine quality from different manufacturers.

HPLC method Impurity profiling Quality control

Comparative Performance of Loratadine Impurity Separation Using Core-Shell Particle HPLC Columns

A study evaluating method transfer between different column dimensions and particle sizes for loratadine and its seven pharmacopoeial impurities demonstrated that a fast baseline separation (Rs,min = 2.49) could be achieved on a 1.3 µm core-shell column (50 mm × 2.1 mm) [1]. When the method was transferred to a 2.6 µm column of the same dimensions, the minimum resolution decreased to 1.54, while peak capacity dropped from 203 to 159 [1].

UHPLC method transfer Impurity separation Core-shell technology

Control of Loratadine Impurity F Levels to Meet ICH Q3A Specifications

A study on loratadine impurity profiling noted that the content of Impurity F was relatively high in samples from one manufacturer, warranting attention [1]. This impurity must be controlled to meet ICH Q3A guidelines, which stipulate a single impurity limit of ≤0.1% for a drug substance with a maximum daily dose ≤2 g [2].

Impurity control Process optimization Regulatory compliance

Optimal Application Scenarios for Loratadine Impurity Reference Standards


HPLC Method Development and Validation for Loratadine API Quality Control

Loratadine impurity reference standards are essential for developing and validating HPLC methods to quantify related substances in API. The standards enable determination of system suitability parameters, such as resolution between Impurity E and loratadine (Rs ≥ 1.5), and ensure method accuracy and sensitivity at the 0.1% specification limit [1]. The validated method can then be used for routine batch release testing and stability studies, as demonstrated by the simultaneous quantification of nine impurities with LOQs as low as 0.075 µg/mL [2].

Forced Degradation Studies to Identify and Control Degradation Products

Impurity standards are critical for identifying and quantifying degradation products formed during forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic). The standards allow for accurate peak identification and quantification of known impurities like Impurity H (ethyl 4-oxopiperidine-1-carboxylate), which is a common degradation product [3]. This information is essential for establishing a stability-indicating method and setting appropriate shelf-life specifications.

Regulatory Submission for Generic Drug Applications (ANDA)

For generic drug manufacturers, the use of qualified impurity reference standards is mandatory for demonstrating pharmaceutical equivalence and bioequivalence. Regulatory agencies require identification and control of all impurities at or above 0.1% [4]. The standards enable accurate impurity profiling and quantification, as shown in the study where Impurity F was monitored across multiple manufacturers [2], ensuring that the generic product meets the same quality standards as the innovator drug.

UHPLC Method Transfer and Optimization for High-Throughput Analysis

When transferring a validated HPLC method to a UHPLC system, impurity standards are used to assess the impact of column particle size and dimensions on resolution and peak capacity. For instance, a 1.3 µm core-shell column provided a minimum resolution of 2.49 for seven loratadine impurities, while a 2.6 µm column yielded a resolution of only 1.54 [5]. This data informs method optimization to maintain adequate separation and throughput in high-volume QC laboratories.

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